molecular formula C10H12ClN B13689196 1-(3-Chlorobenzyl)azetidine

1-(3-Chlorobenzyl)azetidine

Cat. No.: B13689196
M. Wt: 181.66 g/mol
InChI Key: UFAPCXWPYSYHJY-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of a 3-chlorobenzyl group attached to the azetidine ring imparts unique chemical and physical properties to this compound. Azetidines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(3-Chlorobenzyl)azetidine typically involves the reaction of 3-chlorobenzylamine with azetidinone or its derivatives. One common method includes the following steps:

    Protection of the amine group: The amine group of 3-chlorobenzylamine is protected using a suitable protecting group.

    Formation of the azetidine ring: The protected amine is then reacted with a suitable azetidinone derivative under basic conditions to form the azetidine ring.

    Deprotection: The protecting group is removed to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Chlorobenzyl)azetidine undergoes various types of chemical reactions due to the presence of the azetidine ring and the 3-chlorobenzyl group. Some common reactions include:

    Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The 3-chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Ring-opening reactions: Due to the ring strain, the azetidine ring can undergo ring-opening reactions under suitable conditions, forming linear or branched products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Chlorobenzyl)azetidine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s ring strain and the presence of the 3-chlorobenzyl group contribute to its reactivity and ability to interact with biological molecules. The compound may inhibit or activate specific enzymes, receptors, or other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

1-(3-Chlorobenzyl)azetidine can be compared with other azetidine derivatives and similar compounds, such as:

    Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative with different biological activities.

    3-Chlorobenzylamine: The precursor to this compound, which has its own set of chemical and biological properties.

    Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and different reactivity compared to azetidines.

The uniqueness of this compound lies in its specific substitution pattern and the combination of the azetidine ring with the 3-chlorobenzyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]azetidine

InChI

InChI=1S/C10H12ClN/c11-10-4-1-3-9(7-10)8-12-5-2-6-12/h1,3-4,7H,2,5-6,8H2

InChI Key

UFAPCXWPYSYHJY-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)Cl

Origin of Product

United States

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